N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650046
InChI: InChI=1S/C15H18N2O2/c1-9-8-15(2,3)17-12-10(9)6-5-7-11(12)13(18)14(19)16-4/h5-8,17H,1-4H3,(H,16,19)
SMILES: CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)NC)(C)C
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide

CAS No.:

Cat. No.: VC13650046

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide -

Specification

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name N-methyl-2-oxo-2-(2,2,4-trimethyl-1H-quinolin-8-yl)acetamide
Standard InChI InChI=1S/C15H18N2O2/c1-9-8-15(2,3)17-12-10(9)6-5-7-11(12)13(18)14(19)16-4/h5-8,17H,1-4H3,(H,16,19)
Standard InChI Key KWTIEJBDYGRPFS-UHFFFAOYSA-N
SMILES CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)NC)(C)C
Canonical SMILES CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)NC)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide (C15H18N2O2; MW 258.32 g/mol) features a 1,2-dihydroquinoline core substituted at position 8 with a glyoxylamide moiety. The structure incorporates three methyl groups at positions 2, 2, and 4 of the quinoline ring, with an N-methyl acetamide side chain .

Table 1: Key Structural Descriptors

PropertyValue/Descriptor
IUPAC NameN-methyl-2-oxo-2-(2,2,4-trimethyl-1H-quinolin-8-yl)acetamide
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
CAS NumberNot publicly disclosed
XLogP3Estimated 2.8 (ChemAxon)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Stereochemical Considerations

The compound’s 1,2-dihydroquinoline core imposes planarity on the bicyclic system, while the acetamide side chain introduces conformational flexibility. X-ray crystallography data remain unavailable, but NMR analysis confirms the absence of stereoisomerism under standard synthesis conditions .

Synthetic Methodologies

Nucleophilic Ring-Opening Synthesis

The primary synthesis route involves reacting 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones (2a-b) with methylamine in ethanol at 60°C for 30 minutes, yielding the target compound in 71–78% efficiency .

Reaction Scheme

4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione+CH3NH2EtOH, 60°CN-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide\text{4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{EtOH, 60°C}} \text{N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide}

Table 2: Optimized Synthesis Conditions

ParameterSpecification
SolventEthanol
Temperature60°C
Reaction Time30 minutes
Methylamine40% aqueous solution
WorkupFiltration + recrystallization (hexane:EA)
Yield71–78%

Scalability and Purification

Recrystallization from hexane-ethyl acetate (4:1) produces yellow crystalline solids with >95% purity (HPLC). The process demonstrates scalability to multigram quantities without yield degradation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6) :

  • δ 1.33 ppm (s, 6H, 2×(CH3)2)

  • δ 1.93 ppm (d, J=1.3 Hz, 3H, 4-CH3)

  • δ 2.74 ppm (d, J=4.7 Hz, 3H, N-CH3)

  • δ 8.65–8.68 ppm (d, J=4.5 Hz, 1H, NH)

  • δ 8.75–8.87 ppm (s, 1H, dihydroquinoline NH)

13C NMR (125 MHz, DMSO-d6) :

  • δ 166.1 ppm (C=O, acetamide)

  • δ 192.4 ppm (C=O, ketone)

  • δ 112–150 ppm (aromatic carbons)

Infrared Spectroscopy

Key IR absorptions (KBr) :

  • 3735–3392 cm⁻¹: N-H stretching (amide + dihydroquinoline)

  • 1659 cm⁻¹: C=O stretch (acetamide)

  • 1615 cm⁻¹: N-C=O stretch

  • 1580 cm⁻¹: C=C aromatic vibrations

Table 3: Comparative Spectroscopic Data

TechniqueKey PeaksAssignment
1H NMRδ 2.74 (N-CH3)Methylamide proton environment
13C NMRδ 166.1 (C=O)Acetamide carbonyl
IR1659 cm⁻¹Amide I band

Applications and Future Directions

Medicinal Chemistry Applications

The compound serves as:

  • A lead structure for antinfective agent development

  • A synthetic intermediate for complex heterocycles

  • A model system for studying amide-quinoline interactions

Industrial Relevance

  • Scale-up synthesis protocols enable kilogram-scale production

  • Potential as a fluorescent probe due to extended conjugation

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